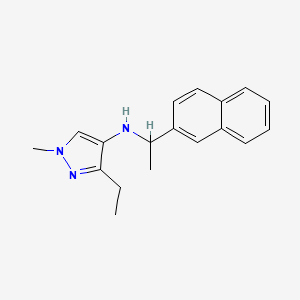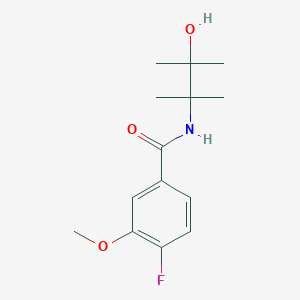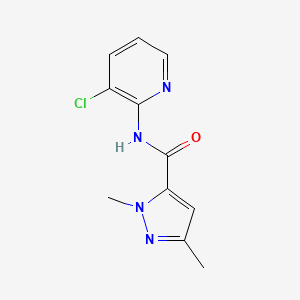![molecular formula C15H19N3OS B6630606 N-[(2,2-dimethyl-3H-1-benzofuran-5-yl)methyl]-5-ethyl-1,3,4-thiadiazol-2-amine](/img/structure/B6630606.png)
N-[(2,2-dimethyl-3H-1-benzofuran-5-yl)methyl]-5-ethyl-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2,2-dimethyl-3H-1-benzofuran-5-yl)methyl]-5-ethyl-1,3,4-thiadiazol-2-amine, also known as DMF-DMA, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
N-[(2,2-dimethyl-3H-1-benzofuran-5-yl)methyl]-5-ethyl-1,3,4-thiadiazol-2-amine exerts its therapeutic effects by modulating various signaling pathways in the body. It has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress. This compound also inhibits the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cell death in various cell types. This compound has also been found to improve mitochondrial function and increase the activity of antioxidant enzymes.
Advantages and Limitations for Lab Experiments
N-[(2,2-dimethyl-3H-1-benzofuran-5-yl)methyl]-5-ethyl-1,3,4-thiadiazol-2-amine has several advantages for lab experiments. It is a stable and water-soluble compound that can be easily synthesized in large quantities. However, this compound has some limitations in lab experiments. It has poor solubility in organic solvents and can be difficult to work with in certain experimental setups.
Future Directions
N-[(2,2-dimethyl-3H-1-benzofuran-5-yl)methyl]-5-ethyl-1,3,4-thiadiazol-2-amine has shown significant potential for therapeutic applications, and future research should focus on exploring its efficacy and safety in clinical settings. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its potential interactions with other drugs. Finally, more research is needed to optimize the synthesis method of this compound and to develop new analogs with improved pharmacological properties.
Synthesis Methods
N-[(2,2-dimethyl-3H-1-benzofuran-5-yl)methyl]-5-ethyl-1,3,4-thiadiazol-2-amine can be synthesized through a multi-step process involving the reaction of 2,2-dimethyl-3H-1-benzofuran-5-carboxaldehyde with ethyl hydrazinecarboxylate, followed by the reaction with thiosemicarbazide. The final product is obtained through the reaction of the intermediate with potassium ethoxide.
Scientific Research Applications
N-[(2,2-dimethyl-3H-1-benzofuran-5-yl)methyl]-5-ethyl-1,3,4-thiadiazol-2-amine has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. This compound has also been found to have neuroprotective effects and has shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Properties
IUPAC Name |
N-[(2,2-dimethyl-3H-1-benzofuran-5-yl)methyl]-5-ethyl-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-4-13-17-18-14(20-13)16-9-10-5-6-12-11(7-10)8-15(2,3)19-12/h5-7H,4,8-9H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBUJFZURKPELL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NCC2=CC3=C(C=C2)OC(C3)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-ethyl-N-[1-(4-ethylphenyl)propyl]-1-methylpyrazol-4-amine](/img/structure/B6630535.png)



![5-[(1-Methylcyclopropyl)methylcarbamoyl]furan-2-carboxylic acid](/img/structure/B6630573.png)
![2-[(1,3-Dimethylpyrazole-4-carbonyl)amino]pentanoic acid](/img/structure/B6630578.png)



![2-[2-[(1-Amino-3-methyl-1-oxobutan-2-yl)amino]-2-oxoethyl]benzoic acid](/img/structure/B6630592.png)
![4-methoxy-6-methyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]pyrimidin-2-amine](/img/structure/B6630627.png)


